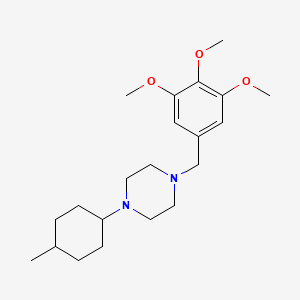
1-(4-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine class This compound is characterized by the presence of a piperazine ring substituted with a 4-methylcyclohexyl group and a 3,4,5-trimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves the following steps:
Preparation of 4-methylcyclohexylamine: This can be synthesized by the hydrogenation of 4-methylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon.
Preparation of 3,4,5-trimethoxybenzyl chloride: This involves the chlorination of 3,4,5-trimethoxybenzyl alcohol using thionyl chloride or phosphorus trichloride.
Formation of the piperazine derivative: The final step involves the reaction of 4-methylcyclohexylamine with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylcyclohexyl)-4-benzylpiperazine
- 1-(4-methylcyclohexyl)-4-(3,4-dimethoxybenzyl)piperazine
- 1-(4-methylcyclohexyl)-4-(3,4,5-trimethoxyphenyl)piperazine
Uniqueness
1-(4-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine is unique due to the presence of the 3,4,5-trimethoxybenzyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This structural feature may influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-(4-methylcyclohexyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-16-5-7-18(8-6-16)23-11-9-22(10-12-23)15-17-13-19(24-2)21(26-4)20(14-17)25-3/h13-14,16,18H,5-12,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTWGJBEPWPPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
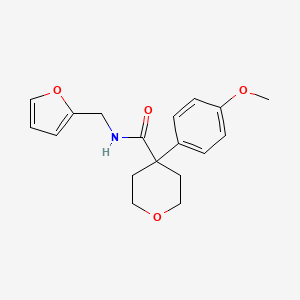
![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5766646.png)
![4-[(4-methoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5766650.png)

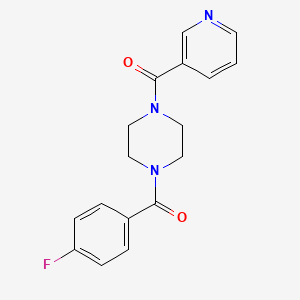
![3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5766670.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5766671.png)
![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)

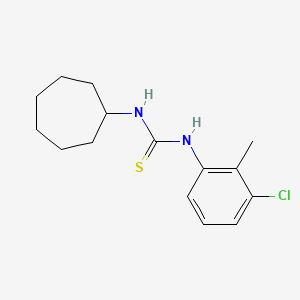
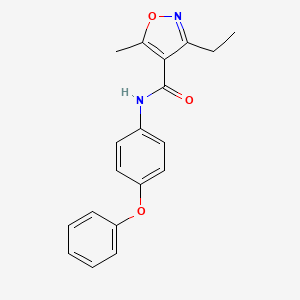
![3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione](/img/structure/B5766707.png)
![N-(2,3-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5766718.png)
![DIMETHYL 5-{[(4-FLUOROANILINO)CARBONYL]AMINO}ISOPHTHALATE](/img/structure/B5766725.png)
